molecular formula C14H12ClNO2 B310011 3-chloro-N-(3-hydroxy-4-methylphenyl)benzamide

3-chloro-N-(3-hydroxy-4-methylphenyl)benzamide

Cat. No.: B310011
M. Wt: 261.7 g/mol
InChI Key: WASBPHOSHPQQKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N-(3-hydroxy-4-methylphenyl)benzamide is a useful research compound. Its molecular formula is C14H12ClNO2 and its molecular weight is 261.7 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H12ClNO2

Molecular Weight

261.7 g/mol

IUPAC Name

3-chloro-N-(3-hydroxy-4-methylphenyl)benzamide

InChI

InChI=1S/C14H12ClNO2/c1-9-5-6-12(8-13(9)17)16-14(18)10-3-2-4-11(15)7-10/h2-8,17H,1H3,(H,16,18)

InChI Key

WASBPHOSHPQQKW-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)Cl)O

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)Cl)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 3-chlorobenzoyl chloride (32.81 g, 187.5 mmol, Aldrich) in tetrahydrofuran (50 mL) was added to a solution of 5-amino-o-cresol (9.24 g, 75 mmol, Aldrich), triethylamine (31.43 mL, 225 mmol, Aldrich) and tetrahydrofuran (150 mL) dropwise with magnetic stirring and cooling in an ice-water bath. When the addition was complete, the mixture was allowed to warm to room temperature and stirred for 16 hours. The mixture was then diluted with water (200 mL) and saturated aqueous sodium bicarbonate solution (200 mL). After stirring for another 30 minutes, precipitate was collected to give crude 3-chloro-benzoic acid 5-(3-chloro-benzoylamino)-2-methyl-phenyl ester as an off-white powder. (Yield 31.74 g). Crude 3-chloro-benzoic acid 5-(3-chloro-benzoylamino)-2-methyl-phenyl ester (11.42 g, 28.5 mmol) was dissolved in a mixture of tetrahydrofuran (70 mL), methanol (140 mL) and aqueous 1N sodium hydroxide (28.5 mL, 28.5 mmol). The mixture was stirred at room temperature for 18 hours and then concentrated under reduced pressure to remove most of the organic solvent. The resulting suspension was diluted with water (90 mL) and saturated aqueous sodium bicarbonate solution (10 mL). After standing for 30 minutes, precipitate was collected, washed with water and dried to give 3-chloro-N-(3-hydroxy-4-methyl-phenyl)-benzamide as an off white powder. (Yield 6.06 g).
Name
3-chloro-benzoic acid 5-(3-chloro-benzoylamino)-2-methyl-phenyl ester
Quantity
11.42 g
Type
reactant
Reaction Step One
Quantity
28.5 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One

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